Quinazoline-4,7-diol
Overview
Description
Quinazoline-4,7-diol is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Quinazoline-4,7-diol, like other quinazoline derivatives, has been found to exhibit a wide range of biological activities Quinazoline derivatives have been known to target various cellular components, including enzymes, receptors, and signaling pathways, contributing to their diverse pharmacological effects .
Mode of Action
A study on a quinazoline derivative, sh-340, showed that it significantly increased factors for differentiation and skin barrier function, while inhibiting tslp expression in a dose-dependent manner . It was also found to inhibit the phosphorylation of STAT6, a downstream signaling molecule of IL-4 and IL-13, in keratinocytes . This suggests that this compound may interact with its targets in a similar way, leading to changes in cellular functions.
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, the quinazoline derivative SH-340 was found to suppress TSLP expression by inhibiting the IL-4/IL-13-STAT6 signaling pathway . This suggests that this compound may also influence similar pathways, leading to downstream effects such as the differentiation of keratinocytes and enhancement of skin barrier functions .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the effects of similar quinazoline derivatives, it can be inferred that this compound may have potential anti-inflammatory, anti-cancer, and other therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4,7-diol typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid with formamide under acidic conditions, followed by oxidation to yield this compound. Another method involves the cyclization of 2-aminobenzamide with glyoxal in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: Quinazoline-4,7-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-4,7-dione.
Reduction: Reduction of this compound can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinazoline-4,7-dione.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Quinazoline derivatives, including quinazoline-4,7-diol, have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Quinazoline-4,7-diol can be compared with other quinazoline derivatives such as:
Quinazoline-2,4-diol: Another dihydroxyquinazoline with different substitution patterns.
Quinazoline-4,6-diol: Differing in the position of hydroxyl groups.
Quinazoline-4,7-dione: The oxidized form of this compound.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Biological Activity
Quinazoline-4,7-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
Quinazoline derivatives, including this compound, have been recognized for their broad spectrum of biological activities, particularly in cancer therapy and antimicrobial applications. The structural features of quinazolines contribute to their ability to interact with various biological targets.
Target Interactions:
this compound has been shown to act as an enzyme inhibitor and modulate several biochemical pathways. For instance, it can inhibit the IL-4/IL-13-STAT6 signaling pathway, which is crucial in inflammatory responses. Additionally, it has been identified as a competitive inhibitor of ATP binding in the PhoP/PhoQ two-component system of Salmonella enterica, demonstrating its potential as an antivirulence agent .
Pharmacokinetics:
The pharmacokinetic properties of this compound influence its bioavailability and therapeutic efficacy. Factors such as solubility and metabolic stability are critical for its performance in biological systems.
Biological Activities
-
Anticancer Properties:
- Quinazoline derivatives have been extensively studied for their anticancer effects. For example, compounds with structural modifications at the 6 and 7 positions have shown enhanced cytotoxic activity against various cancer cell lines, including those with mutations in the EGFR (Epidermal Growth Factor Receptor) pathway .
- A study demonstrated that specific substitutions on the quinazoline core significantly improve the inhibitory activity against EGFR, with some derivatives exhibiting IC50 values as low as 1 nM against resistant cancer cell lines .
- Antimicrobial Activity:
-
Anti-inflammatory Effects:
- The compound exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. This is particularly relevant in conditions characterized by excessive inflammatory responses.
Case Studies and Research Findings
Properties
IUPAC Name |
7-hydroxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,11H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXOACZDUZRDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421342 | |
Record name | QUINAZOLINE-4,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-25-8 | |
Record name | 7-Hydroxy-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16064-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | QUINAZOLINE-4,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50421342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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